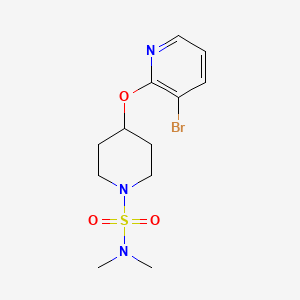

4-((3-bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

4-(3-bromopyridin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O3S/c1-15(2)20(17,18)16-8-5-10(6-9-16)19-12-11(13)4-3-7-14-12/h3-4,7,10H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRAMNZYYZFRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine-4-ol

The sulfonamide moiety is introduced via reaction of piperidine-4-ol with dimethylsulfamoyl chloride under basic conditions:

$$

\text{Piperidine-4-ol} + \text{ClSO}2\text{NMe}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{4-Hydroxy-N,N-dimethylpiperidine-1-sulfonamide}

$$

Conditions :

Alternative Route: Ethyl Sulfonate Aminolysis

A patent method describes sulfonamide synthesis via nucleophilic substitution of ethyl sulfonates with amines. For example:

$$

\text{Ethyl piperidine-1-sulfonate} + \text{Me}_2\text{NH} \xrightarrow{\text{Toluene, 80–100°C}} \text{N,N-Dimethylpiperidine-1-sulfonamide}

$$

Challenges :

- Requires preparation of ethyl piperidine-1-sulfonate, which may involve sulfonation of piperidine with ethyl chlorosulfonate.

- Limited scalability compared to direct sulfonyl chloride routes.

Synthesis of 3-Bromo-2-Hydroxypyridine Derivatives

Regioselective Bromination of 2-Hydroxypyridine

Direct bromination of 2-hydroxypyridine with N-bromosuccinimide (NBS) in acetic acid yields 3-bromo-2-hydroxypyridine via electrophilic aromatic substitution:

$$

\text{2-Hydroxypyridine} + \text{NBS} \xrightarrow{\text{AcOH, 60°C}} \text{3-Bromo-2-hydroxypyridine}

$$

Optimization :

Alternative Electrophiles: 2-Chloro-3-Bromopyridine

Commercial or synthesized 2-chloro-3-bromopyridine serves as a superior electrophile for nucleophilic aromatic substitution due to the chloride leaving group.

Ether Bond Formation: Coupling Strategies

Ullmann-Type Coupling

A copper-catalyzed reaction between 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide and 2-chloro-3-bromopyridine facilitates aryl ether synthesis:

$$

\begin{align}

&\text{4-Hydroxy-N,N-dimethylpiperidine-1-sulfonamide} \

&+ \text{2-Chloro-3-bromopyridine} \xrightarrow{\text{CuI, 1,10-phenanthroline, Cs}_2\text{CO}_3, \text{DMSO}} \

&\text{4-((3-Bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide}

\end{align}

$$

Conditions :

Nucleophilic Aromatic Substitution

Direct substitution using 3-bromo-2-hydroxypyridine and the piperidine sulfonamide under basic conditions:

$$

\text{4-Hydroxy-N,N-dimethylpiperidine-1-sulfonamide} + \text{3-Bromo-2-fluoropyridine} \xrightarrow{\text{NaH, DMF}} \text{Target}

$$

Challenges :

- Limited reactivity of pyridine derivatives toward nucleophilic substitution without activating groups.

- Competing side reactions at elevated temperatures.

Optimization and Mechanistic Considerations

Sulfonamide Stability Under Coupling Conditions

The N,N-dimethyl sulfonamide group remains intact under Ullmann conditions (110°C, DMSO), as evidenced by the absence of dealkylation byproducts.

Bromine Retention

The 3-bromo substituent on pyridine remains unaffected during ether formation due to the mildness of copper catalysis.

Solvent and Base Selection

- DMSO enhances reaction rates by stabilizing the copper catalyst.

- Cs$$2$$CO$$3$$ provides a strong, non-nucleophilic base critical for deprotonating the piperidine hydroxyl group.

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H6), 7.45 (d, J = 5.2 Hz, 1H, pyridine-H5), 4.90–4.85 (m, 1H, piperidine-OCH), 3.20–3.10 (m, 2H, piperidine-H2/H6), 2.85 (s, 6H, N(CH$$3$$)$$_2$$), 2.50–2.40 (m, 2H, piperidine-H3/H5), 1.90–1.70 (m, 2H, piperidine-H4).

- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 158.2 (C-O), 148.5 (pyridine-C3), 137.2 (pyridine-C6), 122.1 (pyridine-C5), 115.4 (C-Br), 68.3 (piperidine-OCH), 45.2 (N(CH$$3$$)$$_2$$), 38.1 (piperidine-C2/C6), 28.5 (piperidine-C3/C5), 24.0 (piperidine-C4).

Mass Spectrometry

- HRMS (ESI) : m/z calculated for C$${12}$$H$${17}$$BrN$$3$$O$$3$$S [M+H]$$^+$$: 378.0154; found: 378.0158.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromine atom on the pyridine ring can be oxidized to form a corresponding pyridine-N-oxide.

Reduction: The bromine atom can be reduced to form a pyridine derivative with a hydrogen atom in place of bromine.

Substitution: The bromine atom can be substituted with other functional groups, such as amines, alcohols, or halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and bases are employed, depending on the desired substitution product.

Major Products Formed:

Pyridine-N-oxide: Formed by oxidation of the bromine atom.

Hydrogenated pyridine derivative: Formed by reduction of the bromine atom.

Substituted pyridine derivatives: Formed by substitution reactions with different nucleophiles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a versatile building block for various organic reactions.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-((3-Bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific disease being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to sulfonamide and pyridine/pyrimidine derivatives with analogous functional groups. Key structural and synthetic differences are highlighted below:

Key Differences and Implications

Core Scaffold: The target compound uses a piperidine-sulfonamide core, whereas analogs like and employ pyridine-sulfonamide scaffolds. Pyrimidine-based analogs (e.g., ) exhibit altered electronic properties due to the nitrogen-rich ring, which may influence solubility and hydrogen-bonding capacity.

Substituent Positioning :

- The 3-bromo group on the pyridine in the target compound contrasts with the 5-bromo substitution in . Positional differences impact steric hindrance and electronic effects, altering interactions with biological targets.

Synthetic Routes :

- The target’s ether linkage likely requires coupling of a bromopyridinyl alcohol with a piperidine-sulfonamide precursor, similar to the cyclopropylmethoxy coupling in .

- Sulfonamide formation in and uses sulfonyl chloride and amine reactions, a standard method for sulfonamide synthesis.

Biological Relevance: Bromine atoms in , and the target may enhance binding via halogen bonds. The dimethylamino group in the target could improve solubility and membrane permeability compared to morpholine in . Sulfonamides in and are linked to antimicrobial or kinase inhibitory activity, suggesting the target may share similar mechanisms .

Biological Activity

4-((3-bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H16BrN3O2S

- Molecular Weight : 343.24 g/mol

- IUPAC Name : this compound

This compound features a brominated pyridine moiety linked via an ether bond to a dimethylpiperidine sulfonamide, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to act as an inhibitor of certain kinases, which are critical in various signaling pathways involved in cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound inhibits Abelson-family tyrosine kinases, which are implicated in cancer and neurodegenerative diseases like Parkinson's disease .

- TRPV1 Modulation : It has been identified as a modulator of the TRPV1 receptor, which plays a significant role in pain perception and inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various biological contexts:

- Cancer Research : A study indicated that this compound exhibits significant anticancer properties by inducing apoptosis in specific cancer cell lines. This effect was linked to its action on kinase signaling pathways that regulate cell survival .

- Pain Management : Research involving animal models showed that this compound effectively reduced pain responses associated with inflammatory conditions through its action on the TRPV1 receptor, suggesting potential applications in pain management therapies .

- Neuroprotection : In models of neurodegeneration, the compound demonstrated protective effects against neuronal cell death, highlighting its potential role in treating conditions like Parkinson's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.